molecular formula C4H9Cl3Si B1585121 3-Chloropropylmethyldichlorosilane CAS No. 7787-93-1

3-Chloropropylmethyldichlorosilane

Cat. No. B1585121
CAS RN: 7787-93-1
M. Wt: 191.55 g/mol
InChI Key: UCJHMXXKIKBHQP-UHFFFAOYSA-N
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Description

3-Chloropropylmethyldichlorosilane is a colorless clear liquid . It is used as a synthetic precursor to enoxysilacyclobutanes .


Molecular Structure Analysis

The molecular formula of 3-Chloropropylmethyldichlorosilane is C4H9Cl3Si . The molecular weight is 191.56 .


Physical And Chemical Properties Analysis

3-Chloropropylmethyldichlorosilane has a boiling point of 80°C at 18 mm Hg . Its density is 1.227 g/mL at 25°C . The vapor pressure is 0.021-160Pa at 25°C . The refractive index is 1.461 at 20°C . It is soluble in water at 60g/L at 20°C .

Scientific Research Applications

1. Hydrophobization of Cotton Fabric

  • Application Summary : 3-Chloropropylmethyldichlorosilane is used in the hydrophobization of cotton fabric. This process makes the fabric water-resistant, which is beneficial for outdoor wear and protective textiles .
  • Methods of Application : The fabric modification is carried out in silane solutions in anhydrous toluene and in n-hexane . Water contact angles are measured to characterize the hydrophilicity or hydrophobicity of the modified fabrics .
  • Results : Treatment with 3-chloropropylmethyldichlorosilane resulted in hydrophobization . The efficiency of reactions removing water from the cotton fibers was demonstrated by dielectric spectroscopy of the modified fabric .

2. Synthesis of “Clickable” Middle-Chain

  • Application Summary : 3-Chloropropylmethyldichlorosilane is used in the synthesis of a “clickable” middle-chain by coupling living poly(styryl)lithium chains (PSLi) with 3-chloropropylmethyldichlorosilane .
  • Methods of Application : The synthesis involves a nucleophilic substitution of the chloro group in the presence of sodium azide . Excess PSLi is end-capped with ethylene oxide to facilitate its removal by flash chromatography .
  • Results : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

3-Chloropropylmethyldichlorosilane is classified as a combustible liquid (H227) and can cause severe skin burns and eye damage (H314) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The global market for 3-Chloropropylmethyldichlorosilane is expected to grow, indicating potential future directions for its use .

properties

IUPAC Name

dichloro-(3-chloropropyl)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl3Si/c1-8(6,7)4-2-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJHMXXKIKBHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCCCl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064856
Record name Silane, dichloro(3-chloropropyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropropyldichloromethylsilane

CAS RN

7787-93-1
Record name Dichloro(3-chloropropyl)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7787-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloropropyldichloromethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichloro(3-chloropropyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLOROPROPYLDICHLOROMETHYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F97EI2HMA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 100 ml apparatus, there were combined 8.6 g (0.075 mol) of MeSiHCl2, 7.1 g (0.075 mol) of Me2SiHCl, and 5.7 g (0.075 mol) of allyl chloride. Pt catalyst solution (0.01 ml) was added at 37° C., followed by heating up to 45° C. over 1 hr. Vacuum distillation yielded 31.3% of MeSiCl2CH2CH2CH2Cl and 22.6% of Me2SiClCH2CH2CH2Cl. This example shows that neither Me2SiHCl nor MeSiHCl2 is a very effective promoter at the equimolar level for reactions of the other with allyl chloride.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
31.3%
Yield
22.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloropropylmethyldichlorosilane
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3-Chloropropylmethyldichlorosilane
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3-Chloropropylmethyldichlorosilane
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3-Chloropropylmethyldichlorosilane
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3-Chloropropylmethyldichlorosilane
Reactant of Route 6
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3-Chloropropylmethyldichlorosilane

Citations

For This Compound
51
Citations
T Makowski - Cellulose, 2020 - Springer
In this paper hydrophobization of cotton fabric with a range of silanes, differing in number of chlorine atoms and in other substituents, was explored. The fabric modification was carried …
Number of citations: 20 link.springer.com
K Yue, J He, C Liu, M Huang, XH Dong, K Guo… - Chinese Journal of …, 2013 - Springer
… The mPS-N3 was synthesized by coupling living poly(styryl)lithium chains (PSLi) with 3-chloropropylmethyldichlorosilane and subsequent nucleophilic substitution of the chloro group …
Number of citations: 28 link.springer.com
JW Ryan, GK Menzie, JL Speier - Journal of the American …, 1960 - ACS Publications
The addition of trichlorosilane, methyldichlorosilane, dimethylchlorosilane and phenyldichlorosilane to allyl and methallyl chloride was studied. In the presence of chloroplatinic acid, …
Number of citations: 111 pubs.acs.org
ISK Khatib - 1985 - search.proquest.com
… For - 71example 3-chloropropylmethyldichlorosilane has been made from allyl chloride and … ClMe^iH In this work, 3-chloropropylmethyldichlorosilane was prepared by the addition of …
Number of citations: 0 search.proquest.com
G Sauvet, W Fortuniak, K Kazmierski… - Journal of Polymer …, 2003 - Wiley Online Library
… For the synthesis of block copolymers 1c and 2c and homopolymer 4b, the hydrolytic polycondensation of 3-chloropropylmethyldichlorosilane was used. The reaction led to a mixture of …
Number of citations: 149 onlinelibrary.wiley.com
U Mizerska, W Fortuniak, P Pospiech… - Journal of Inorganic and …, 2015 - Springer
… The suspension was stirred and the solution of 3-chloropropylmethyldichlorosilane (18 g, 0.094 mol) in 15 mL of dry toluene was introduced under nitrogen during 1.5 h. After additional …
Number of citations: 14 link.springer.com
K Matsumoto, H Matsuoka - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
… A THF solution (90 mL) of 3-chloropropylmethyldichlorosilane (15.9 mL, 100 mmol) was added dropwise over a period of 30 min. Then, we kept the reaction mixture at 50 C for 2 h. After …
Number of citations: 34 onlinelibrary.wiley.com
Y Huang, S Zhang, H Hu, X Wei, H Yu… - Journal of Polymer …, 2017 - Wiley Online Library
… 4-Bromobenzocyclobutene (97%), 4-Vinylbenzocyclobutene, and 3-chloropropylmethyldichlorosilane were prepared according to reported methods.18-20 N,N,N′,N″,N″-…
Number of citations: 26 onlinelibrary.wiley.com
CX Liao, WP Weber - Polymer Bulletin, 1992 - Springer
… Thus chloroplatinic acid catalyzed hydrosilation of allyl chloride with methyldichlorosilane gives 3-chloropropylmethyldichlorosilane (12,13). Treatment of this with magnesium yields 1-…
Number of citations: 56 link.springer.com
J Cudlin, V Chvalovský - Collection of Czechoslovak Chemical …, 1962 - cccc.uochb.cas.cz
… Allylmethyldichlorosilane was obtained by dehydrochlorination of 3-chloropropylmethyldichlorosilane with piperidine. Vinyltrimethylsilane (Id) (Table I) was prepared by methylation of …
Number of citations: 35 cccc.uochb.cas.cz

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